7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane
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Overview
Description
7,7-Dibromo-2-ethoxy-3-oxabicyclo[410]heptane is a bicyclic compound characterized by the presence of two bromine atoms, an ethoxy group, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of 2-ethoxy-3-oxabicyclo[4.1.0]heptane using bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the bromine and other reagents safely .
Chemical Reactions Analysis
Types of Reactions
7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form 7-ethoxy-3-oxabicyclo[4.1.0]heptane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Major Products Formed
Substitution: Formation of 7,7-dihydroxy-2-ethoxy-3-oxabicyclo[4.1.0]heptane.
Reduction: Formation of 7-ethoxy-3-oxabicyclo[4.1.0]heptane.
Oxidation: Formation of this compound-2-carboxylic acid.
Scientific Research Applications
7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving brominated compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane involves its reactivity due to the presence of bromine atoms and the strained oxirane ring. The bromine atoms can participate in nucleophilic substitution reactions, while the oxirane ring can undergo ring-opening reactions under acidic or basic conditions. These reactions can lead to the formation of various products depending on the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
7,7-Dibromo-2-methoxy-3-oxabicyclo[4.1.0]heptane: Similar structure but with a methoxy group instead of an ethoxy group.
7,7-Dibromo-3-methylbicyclo[4.1.0]heptane: Similar structure but with a methyl group instead of an ethoxy group.
7-Oxabicyclo[2.2.1]heptane: Lacks the bromine atoms and ethoxy group, but has a similar bicyclic structure.
Uniqueness
7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane is unique due to the combination of bromine atoms and an ethoxy group on a strained bicyclic oxirane ring.
Properties
CAS No. |
74765-95-0 |
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Molecular Formula |
C8H12Br2O2 |
Molecular Weight |
299.99 g/mol |
IUPAC Name |
7,7-dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12Br2O2/c1-2-11-7-6-5(3-4-12-7)8(6,9)10/h5-7H,2-4H2,1H3 |
InChI Key |
ULJXPIIKIXICLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2C(C2(Br)Br)CCO1 |
Origin of Product |
United States |
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